molecular formula C15H11N3O2 B2405121 N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide CAS No. 2177366-40-2

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide

Cat. No.: B2405121
CAS No.: 2177366-40-2
M. Wt: 265.272
InChI Key: FAZIHHLNIRTOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide is a heterocyclic compound that features both pyridine and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide typically involves the condensation of 2-aminopyridine with salicylic acid derivatives, followed by cyclization to form the benzoxazole ring. The acrylamide group is then introduced through a coupling reaction with acryloyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring yields N-oxides, while reduction of nitro groups results in amines .

Scientific Research Applications

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide is unique due to the combination of both pyridine and benzoxazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c1-2-14(19)17-11-5-6-13-12(8-11)18-15(20-13)10-4-3-7-16-9-10/h2-9H,1H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZIHHLNIRTOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.